molecular formula C10H12ClNO2 B8616945 Ethyl 2-(2-amino-5-chlorophenyl)acetate

Ethyl 2-(2-amino-5-chlorophenyl)acetate

Cat. No.: B8616945
M. Wt: 213.66 g/mol
InChI Key: MOPKQQCRURVIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-amino-5-chlorophenyl)acetate is an organic compound characterized by an ethyl ester group linked to a phenyl ring substituted with amino (-NH₂) and chloro (-Cl) groups at the 2- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and heterocyclic synthesis. For instance, it is used in the preparation of tetrahydroquinolines via cascade reactions involving ethyl cyanoacetate and aldehydes under mild conditions . Its amino group facilitates nucleophilic reactivity, while the chloro substituent enhances stability and directs regioselectivity in electrophilic substitutions.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(2-amino-5-chlorophenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6,12H2,1H3

InChI Key

MOPKQQCRURVIKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds


Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in this compound enhances nucleophilicity, whereas analogs with nitro or trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, altering reaction pathways.
  • Ester vs. Ketone Functionality: The ester group in this compound provides hydrolytic stability compared to ketones, which are more reactive toward nucleophiles .

Key Observations :

  • Reaction Conditions: this compound is synthesized under mild, room-temperature conditions , whereas quinoline derivatives require low temperatures (-0°C) and inert atmospheres .
  • Purification : Silica gel chromatography is a common purification method across analogs, though solvent gradients vary (e.g., 0–25% EtOAc/hexanes in ).

Physicochemical and Crystallographic Properties

  • Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibits π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds . Similarly, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms O–H⋯O chains along the b-axis .
  • Solubility: The ester group in this compound likely enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to ketone analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.